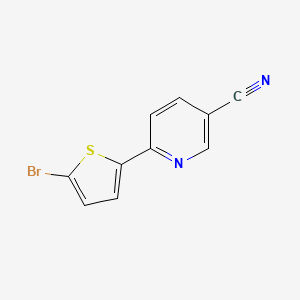
3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a cyano group at the 3-position and a 5-bromo-2-thienyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- typically involves the following steps:
Coupling Reaction: The brominated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: Further coupling reactions can introduce additional substituents to the pyridine or thiophene rings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and bromo groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the thienyl group.
6-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the thienyl group.
2-Pyridinecarbonitrile: Lacks both the bromo and thienyl groups.
Uniqueness
3-Pyridinecarbonitrile, 6-(5-bromo-2-thienyl)- is unique due to the presence of both the cyano and 5-bromo-2-thienyl groups, which can confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
619334-37-1 |
|---|---|
Fórmula molecular |
C10H5BrN2S |
Peso molecular |
265.13 g/mol |
Nombre IUPAC |
6-(5-bromothiophen-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2S/c11-10-4-3-9(14-10)8-2-1-7(5-12)6-13-8/h1-4,6H |
Clave InChI |
ZQTVFNMRRKOPRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C#N)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Butoxyphenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12300695.png)

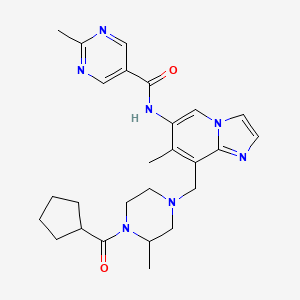
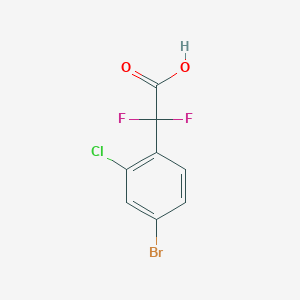

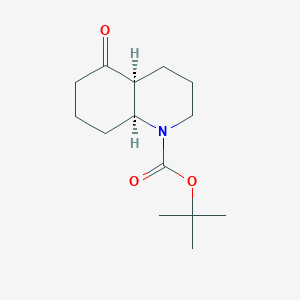
![methyl 1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B12300737.png)
![methyl 4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12300740.png)
![1-(5,5-dioxo-2-piperazin-1-yl-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-yl)piperidin-3-ol](/img/structure/B12300741.png)
![7,18-bis(2-thiophen-2-ylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12300748.png)
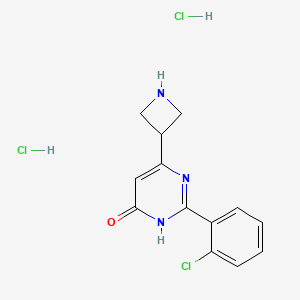
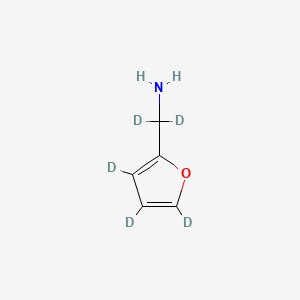
![Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate](/img/structure/B12300771.png)
![[(2R,3R,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3,6,9,12-tetraoxapentadec-14-yn-1-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12300778.png)
